molecular formula C16H16N4O3S B6131512 N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide

N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide

Cat. No.: B6131512
M. Wt: 344.4 g/mol
InChI Key: WJGHDJBGEZMLDR-VXLYETTFSA-N
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Description

N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as 'AHAP' and is a member of the hydrazide family of compounds. AHAP has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of AHAP is not well understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. AHAP has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer activity. AHAP has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
AHAP has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. AHAP has also been found to exhibit antioxidant activity, which may contribute to its therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

AHAP has several advantages in laboratory experiments, including its stability, solubility, and ease of synthesis. However, AHAP also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of AHAP, including:
1. Investigation of the mechanism of action of AHAP in various diseases.
2. Development of novel derivatives of AHAP with improved pharmacological properties.
3. Evaluation of the in vivo efficacy and safety of AHAP in animal models.
4. Investigation of the potential of AHAP as a drug candidate for the treatment of various diseases.
5. Identification of the molecular targets of AHAP in cancer cells and other diseases.
Conclusion:
In conclusion, N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide is a promising chemical compound with potential therapeutic applications in various diseases. AHAP has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the potential of AHAP as a drug candidate for the treatment of various diseases.

Synthesis Methods

AHAP can be synthesized using various methods, including the condensation of 4-(allyloxy)-2-hydroxybenzaldehyde with 2-(2-pyrimidinylthio)acetic acid hydrazide in the presence of a suitable catalyst. This reaction yields AHAP as a yellow crystalline solid with a melting point of 270-272°C.

Scientific Research Applications

AHAP has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Studies have shown that AHAP exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. AHAP has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the treatment of infectious diseases. Furthermore, AHAP has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Properties

IUPAC Name

N-[(E)-(2-hydroxy-4-prop-2-enoxyphenyl)methylideneamino]-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-2-8-23-13-5-4-12(14(21)9-13)10-19-20-15(22)11-24-16-17-6-3-7-18-16/h2-7,9-10,21H,1,8,11H2,(H,20,22)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGHDJBGEZMLDR-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC(=C(C=C1)C=NNC(=O)CSC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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